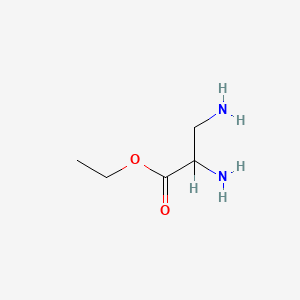

Ethyl 2,3-diaminopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2,3-diaminopropanoate is a derivative of 2,3-Diaminopropionic acid . 2,3-Diaminopropionic acid is a non-proteinogenic amino acid found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is formed by the pyridoxal phosphate (PLP) mediated amination of serine .

Molecular Structure Analysis

The molecular formula of this compound is C5H12N2O2 . Its molecular weight is 132.16 g/mol . The structure of the compound can be represented as CCOC(=O)C(CN)N .

Wissenschaftliche Forschungsanwendungen

Synthesis of Orthogonally Protected Amino Acids

Ethyl 2,3-diaminopropanoate is utilized in the synthesis of orthogonally protected amino acids, particularly in the context of edeine analogs. The process involves using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate. This application is significant in the field of peptide synthesis and drug design (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Preparation of Methanoamino Acids

The compound plays a role in the diastereoselective titanium(IV)-mediated cyclopropanation of ethyl 3,3-diethoxypropionate by Grignard reagents. This process allows the preparation of 1-(1-alkenyl)cyclopropanol derivatives, which are precursors of π-1,1-dimethyleneallylmetal species. These precursors are vital for the generation of (E)-2,3-methanoamino acids (Kozyrkov et al., 2000).

Annulation Reactions in Organic Chemistry

This compound is used in phosphine-catalyzed [4 + 2] annulation reactions, forming highly functionalized tetrahydropyridines. This process is crucial in organic synthesis, particularly in the construction of complex nitrogen-containing structures (Zhu, Lan, & Kwon, 2003).

Synthesis of Functionalized Amino Acids

The compound aids in the synthesis of functionalized 2,3-diaminopropanoic acid derivatives, a process that allows for differentiation of amine groups in substituted 2,3-diaminopropanoic acids. This is particularly relevant for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).

Inhibitor of Ethylene Perception in Fruits and Vegetables

This compound is related to the synthesis and application of 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception in fruits and vegetables. This inhibitor has significant implications in the agricultural industry for extending the shelf life and maintaining the quality of produce (Watkins, 2006).

Radioactive Labeling in Medical Research

It is involved in the production of radiolabeled monoclonal antibody conjugates for medical applications, particularly in imaging and therapy. Ethyl N,N′-bis(benzoylmercaptoacetyl)-2,3-diaminopropanoate, a derivative, is used as a bifunctional chelating agent to form complexes with radioactive isotopes (Volkert et al., 1990).

Eigenschaften

IUPAC Name |

ethyl 2,3-diaminopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCBUYSHWNREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)

![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)